molecular formula C19H27NO2 B5001395 N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine

N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine

Cat. No.: B5001395
M. Wt: 301.4 g/mol
InChI Key: RXLGHNRSQIUWTM-UHFFFAOYSA-N
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Description

“1-adamantyl(3,4-dimethoxybenzyl)amine” is a compound that consists of two main parts: 1-adamantylamine and 3,4-dimethoxybenzylamine . 1-Adamantylamine, also known as 1-Aminoadamantane, has a molecular weight of 151.25 . 3,4-Dimethoxybenzylamine, also known as Veratrylamine, has a molecular weight of 167.21 .


Molecular Structure Analysis

The molecular structure of “1-adamantyl(3,4-dimethoxybenzyl)amine” would be a combination of the structures of 1-adamantylamine and 3,4-dimethoxybenzylamine . The adamantyl group is a three-dimensional, diamond-like structure, while the 3,4-dimethoxybenzyl group is a benzene ring with two methoxy groups attached.


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-adamantyl(3,4-dimethoxybenzyl)amine” would be influenced by its constituent parts. For example, 3,4-Dimethoxybenzylamine has a refractive index of 1.556, a boiling point of 281-284 °C, and a density of 1.109 g/mL at 25 °C . 1-Adamantylamine is soluble in 1 M HCl .

Future Directions

The future directions for research on “1-adamantyl(3,4-dimethoxybenzyl)amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For example, there is interest in the development of new materials based on natural and synthetic nanodiamonds . Additionally, the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations could be explored .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-21-17-4-3-13(8-18(17)22-2)12-20-19-9-14-5-15(10-19)7-16(6-14)11-19/h3-4,8,14-16,20H,5-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLGHNRSQIUWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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